1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
CAS No.: 2097915-61-0
Cat. No.: VC11820635
Molecular Formula: C16H15BrN2O2S
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-61-0 |
|---|---|
| Molecular Formula | C16H15BrN2O2S |
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-3-cyclopropyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
| Standard InChI | InChI=1S/C16H15BrN2O2S/c17-13-7-5-12(6-8-13)11-18-15-3-1-2-4-16(15)19(14-9-10-14)22(18,20)21/h1-8,14H,9-11H2 |
| Standard InChI Key | AKBSROCWGGZBDA-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br |
| Canonical SMILES | C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Br |
Introduction
The compound "1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione" is a heterocyclic organic molecule. It contains:
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A benzothiadiazole ring: A bicyclic structure consisting of benzene fused with a thiadiazole (a five-membered ring containing sulfur and nitrogen atoms).
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A cyclopropyl group: A three-membered cycloalkane ring.
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A 4-bromophenylmethyl substituent: A benzene ring with a bromine atom at the para position attached to a methyl group.
This structure suggests potential applications in fields like medicinal chemistry, material science, and organic electronics due to the electron-rich benzothiadiazole core.
Key Features
| Functional Group/Fragment | Description |
|---|---|
| Benzothiadiazole | Provides aromaticity and electron affinity. |
| Cyclopropyl Group | Adds steric hindrance and rigidity. |
| 4-Bromophenylmethyl Substituent | Enhances reactivity and potential bioactivity. |
Molecular Formula
The molecular formula can be deduced as , based on the name.
Synthesis
While specific synthetic routes for this compound are unavailable, it can be synthesized using general methods for benzothiadiazole derivatives:
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Formation of Benzothiadiazole Core:
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React o-phenylenediamine with sulfur-containing reagents (e.g., sulfur dichloride) under oxidative conditions.
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Introduction of Cyclopropyl Group:
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Alkylation using cyclopropyl halides in the presence of a base.
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Attachment of 4-Bromophenylmethyl Substituent:
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Friedel-Crafts alkylation or nucleophilic substitution using 4-bromobenzyl halides.
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Medicinal Chemistry
Benzothiadiazole derivatives are known for their pharmacological properties:
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Antimicrobial activity.
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Anticancer potential due to interaction with DNA or enzymes.
Material Science
These compounds are used in:
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Organic semiconductors.
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Photovoltaic devices due to their electron-withdrawing nature.
Agriculture
Some benzothiadiazoles act as plant growth regulators or fungicides.
Analytical Data
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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and NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To identify functional groups (e.g., C=O stretching for the dione group).
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X-ray Crystallography:
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For precise structural determination if crystals are obtained.
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Research Findings
While no direct studies on this compound are available in the provided results, related benzothiadiazole derivatives have shown significant promise in various domains:
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